Cas no 36389-07-8 (Ethyl Benzofurazan-5-carboxylate)
Ethyl Benzofurazan-5-carboxylate Chemical and Physical Properties
Names and Identifiers
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- 2,1,3-Benzoxadiazole-5-carboxylicacid, ethyl ester
- Ethyl 2,1,3-benzoxadiazole-5-carboxylate
- ETHYL BENZOFURAZAN-5-CARBOXYLATE
- 5-Ethoxycarbonyl-benzofurazan
- HMS555D20
- CS-0313555
- SR-01000635360-1
- FT-0693345
- ZTZZIZQMAQKOPC-UHFFFAOYSA-N
- FS-4605
- AKOS005255245
- ethyl benzo[c][1,2,5]oxadiazole-5-carboxylate
- SCHEMBL1419962
- DTXSID30371311
- Maybridge1_004838
- benzo[1,2,5]oxadiazole-5-carboxylic acid ethyl ester
- CCG-45606
- MFCD00276586
- 36389-07-8
- 2,1,3-Benzoxadiazole-5-carboxylic acid ethyl ester
- DB-265033
- Ethyl Benzofurazan-5-carboxylate
-
- MDL: MFCD00276586
- Inchi: 1S/C9H8N2O3/c1-2-13-9(12)6-3-4-7-8(5-6)11-14-10-7/h3-5H,2H2,1H3
- InChI Key: ZTZZIZQMAQKOPC-UHFFFAOYSA-N
- SMILES: O(CC)C(C1C=CC2C(C=1)=NON=2)=O
Computed Properties
- Exact Mass: 192.05300
- Monoisotopic Mass: 192.05349212g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 222
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 65.2Ų
Experimental Properties
- Density: 1.305
- Boiling Point: 289.5°Cat760mmHg
- Flash Point: 128.9°C
- Refractive Index: 1.579
- PSA: 65.22000
- LogP: 1.39950
Ethyl Benzofurazan-5-carboxylate Security Information
- Hazard Statement: Irritant
-
Hazardous Material Identification:
Ethyl Benzofurazan-5-carboxylate Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Ethyl Benzofurazan-5-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM161601-10g |
Ethyl 2,1,3-benzoxadiazole-5-carboxylate |
36389-07-8 | 97% | 10g |
$461 | 2021-06-17 | |
| Alichem | A019098534-10g |
Ethyl benzo[c][1,2,5]oxadiazole-5-carboxylate |
36389-07-8 | 97% | 10g |
$488.07 | 2023-09-02 | |
| Fluorochem | 017300-1g |
Ethyl benzofurazan-5-carboxylate |
36389-07-8 | 95% | 1g |
£27.00 | 2022-03-01 | |
| Fluorochem | 017300-5g |
Ethyl benzofurazan-5-carboxylate |
36389-07-8 | 95% | 5g |
£98.00 | 2022-03-01 | |
| Fluorochem | 017300-10g |
Ethyl benzofurazan-5-carboxylate |
36389-07-8 | 95% | 10g |
£176.00 | 2022-03-01 | |
| Fluorochem | 017300-25g |
Ethyl benzofurazan-5-carboxylate |
36389-07-8 | 95% | 25g |
£381.00 | 2022-03-01 | |
| Apollo Scientific | OR8306-1g |
Ethyl benzofurazan-5-carboxylate |
36389-07-8 | 1g |
£58.00 | 2025-02-20 | ||
| Apollo Scientific | OR8306-5g |
Ethyl benzofurazan-5-carboxylate |
36389-07-8 | 5g |
£138.00 | 2023-08-31 | ||
| Apollo Scientific | OR8306-10g |
Ethyl benzofurazan-5-carboxylate |
36389-07-8 | 10g |
£276.00 | 2023-08-31 | ||
| TRC | E937130-50mg |
Ethyl Benzofurazan-5-carboxylate |
36389-07-8 | 50mg |
$ 50.00 | 2022-06-05 |
Ethyl Benzofurazan-5-carboxylate Related Literature
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
Additional information on Ethyl Benzofurazan-5-carboxylate
Ethyl Benzofurazan-5-carboxylate (CAS No. 36389-07-8): A Comprehensive Overview in Modern Chemical Research
Ethyl Benzofurazan-5-carboxylate (CAS No. 36389-07-8) is a significant compound in the realm of organic chemistry, particularly in the synthesis and study of heterocyclic compounds. This molecule, characterized by its benzofurazan core structure, has garnered considerable attention due to its versatile applications in pharmaceutical research, agrochemical development, and material science. The ethyl benzofurazan-5-carboxylate moiety presents a unique combination of functional groups that make it a valuable intermediate in various chemical transformations.
The benzofurazan scaffold is a prominent feature in medicinal chemistry, known for its ability to interact with biological targets in diverse ways. Recent studies have highlighted the potential of benzofurazan derivatives as scaffolds for drug discovery, particularly in the development of small-molecule inhibitors and activators. The carboxylate ester group in Ethyl Benzofurazan-5-carboxylate enhances its reactivity, allowing for further functionalization through ester hydrolysis or transesterification reactions. These properties have made it a staple in synthetic organic chemistry laboratories.
In the context of pharmaceutical research, the Ethyl Benzofurazan-5-carboxylate compound has been explored for its pharmacological activity. Several derivatives of this molecule have shown promise as intermediates in the synthesis of bioactive compounds. For instance, modifications at the 5-position of the benzofurazan ring have led to the development of novel molecules with potential applications in treating neurological disorders and inflammatory conditions. The ethyl ester group provides a handle for further derivatization, enabling chemists to tailor the properties of these compounds to specific biological targets.
The structural versatility of Ethyl Benzofurazan-5-carboxylate also makes it an attractive candidate for material science applications. Researchers have investigated its use in the synthesis of polymers and coatings, where its aromatic structure contributes to enhanced stability and durability. Additionally, the presence of both electron-donating and electron-withdrawing groups in the benzofurazan ring allows for tunable electronic properties, making it useful in organic electronic devices such as OLEDs (organic light-emitting diodes) and photovoltaic cells.
Recent advancements in synthetic methodologies have further expanded the utility of Ethyl Benzofurazan-5-carboxylate. Techniques such as transition-metal-catalyzed cross-coupling reactions have enabled efficient construction of complex benzofurazan derivatives. These methods have not only improved yields but also allowed for the introduction of diverse functional groups at multiple positions within the molecule. Such advancements are crucial for accelerating drug discovery efforts and developing new materials with tailored properties.
The role of computational chemistry in studying Ethyl Benzofurazan-5-carboxylate cannot be overstated. Molecular modeling techniques have provided insights into its interactions with biological targets, helping researchers predict binding affinities and optimize lead structures. Additionally, computational methods have been used to design novel derivatives with enhanced pharmacological activity. This interdisciplinary approach combines experimental chemistry with theoretical calculations to streamline the discovery process.
In conclusion, Ethyl Benzofurazan-5-carboxylate (CAS No. 36389-07-8) represents a fascinating compound with broad applications across multiple scientific disciplines. Its unique structural features and reactivity make it a valuable tool for synthetic chemists, pharmacologists, and materials scientists alike. As research continues to uncover new uses for this molecule, it is likely that its importance will only grow in the coming years.
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